2-cyclopropyloxan-4-one
Overview
Description
2-Cyclopropyloxan-4-one is an organic compound that features a cyclopropyl group attached to an oxan-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyloxan-4-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a peroxycarboxylic acid, which forms an oxacyclopropane intermediate. This intermediate can then undergo further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using more efficient catalysts and reaction conditions to increase yield and reduce costs. Specific details on industrial methods are less commonly documented in public literature.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyloxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxanone derivatives.
Reduction: Reduction reactions can convert the oxanone ring into other functional groups.
Substitution: The cyclopropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxanone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Cyclopropyloxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its unique structural properties that may confer specific biological activities.
Industry: It is used in the synthesis of materials and chemicals with specialized properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyloxan-4-one involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and other proteins, potentially inhibiting their activity. The oxanone ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
2-Cyclopropyloxan-4-one can be compared with other cyclopropyl-containing compounds, such as cyclopropane and cyclopropylamine. These compounds share the cyclopropyl group but differ in their additional functional groups and overall reactivity. The presence of the oxanone ring in this compound makes it unique and confers specific chemical and biological properties.
List of Similar Compounds
- Cyclopropane
- Cyclopropylamine
- Cyclopropylmethanol
- Cyclopropylcarboxylic acid
Properties
IUPAC Name |
2-cyclopropyloxan-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-4-10-8(5-7)6-1-2-6/h6,8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMHCKIAEBFNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342823-44-2 | |
Record name | 2-cyclopropyloxan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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